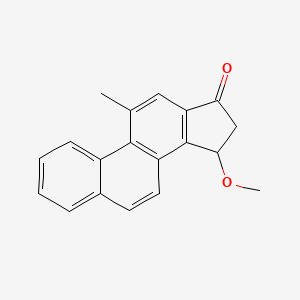
5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide: is an organic compound with a molecular formula of C15H14ClNO2 It is a derivative of benzamide, characterized by the presence of a chloro group, a hydroxy group, and a dimethylphenyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Acylation: The resulting amine is acylated with 5-chloro-2,3-dimethylbenzoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-Chloro-N-(2,3-dimethylphenyl)-2-benzamide.
Reduction: Formation of N-(2,3-dimethylphenyl)-2-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide
- 5-Chloro-N-(2,3-dimethylphenyl)pentanamide
Comparison
Compared to its analogs, 5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity for certain targets. This makes it a valuable compound for various research applications.
特性
CAS番号 |
84629-56-1 |
|---|---|
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC名 |
5-chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-9-4-3-5-13(10(9)2)17-15(19)12-8-11(16)6-7-14(12)18/h3-8,18H,1-2H3,(H,17,19) |
InChIキー |
LOQUNKVIUAOFRS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


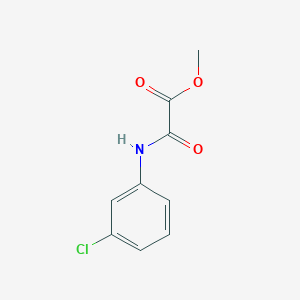
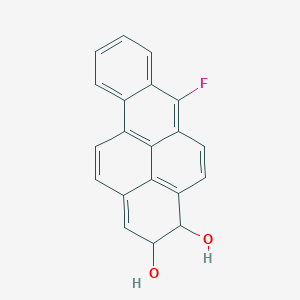
![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
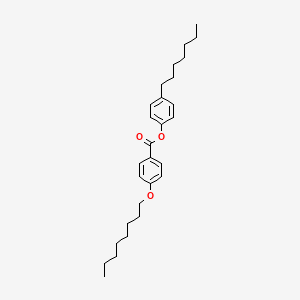
![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
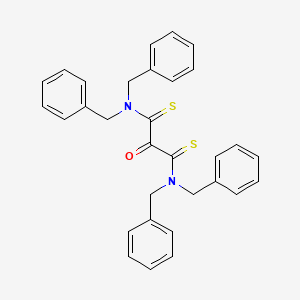

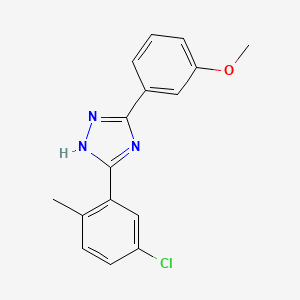

![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)

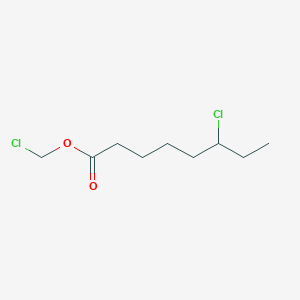
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
